

Spectroscopic Profile of 1,3-Diacetoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diacetoxybenzene

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-diacetoxybenzene**, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,3-diacetoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1,3-Diacetoxybenzene** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.37	t	1H	8.2	H-5
7.00	dd	2H	8.2, 2.2	H-4, H-6
6.84	t	1H	2.2	H-2
2.29	s	6H	-	2 x -OCOCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Diacetoxybenzene** (Solvent: CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
169.1	C=O
151.2	C-1, C-3
129.8	C-5
119.5	C-4, C-6
117.2	C-2
21.1	-CH ₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **1,3-Diacetoxybenzene** (Neat Liquid)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
1770	Strong	C=O Stretch (Ester)
1600, 1480	Medium	Aromatic C=C Stretch
1370	Medium	-CH ₃ Bend
1200	Strong	C-O Stretch (Ester)
1120	Strong	C-O Stretch (Ester)
900	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1,3-Diacetoxybenzene** (Electron Ionization)[2]

m/z	Relative Intensity	Assignment
194	Moderate	[M] ⁺ (Molecular Ion)
152	High	[M - CH ₂ CO] ⁺
110	Very High (Base Peak)	[M - 2(CH ₂ CO)] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of **1,3-diacetoxybenzene** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- ^1H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding frequency for ^{13}C (e.g., 100 MHz for a 400 MHz ^1H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A neat liquid sample of **1,3-diacetoxybenzene** is analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.^{[3][4][5][6]} The spectrum is recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.^[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **1,3-diacetoxybenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC) or a direct insertion probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).^{[8][9]} This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by the

mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Data Relationship

The following diagram illustrates the correlation between the chemical structure of **1,3-diacetoxobenzene** and its key spectroscopic signatures.

Figure 1. Correlation of **1,3-diacetoxobenzene**'s structure with its key NMR, IR, and MS data.

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